1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene
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Overview
Description
1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene is an organic compound with the molecular formula C18H15NS It is a derivative of benzene, characterized by the presence of an ethyl group, an ethynyl group, and an isothiocyanate group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene typically involves the following steps:
Preparation of 4-ethynylphenyl isothiocyanate: This intermediate can be synthesized by reacting 4-ethynylphenylamine with thiophosgene under controlled conditions.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with ethylbenzene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Addition: The isothiocyanate group can undergo nucleophilic addition reactions with amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation. Reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Nucleophilic Addition: Reagents include primary amines, alcohols, and thiols. The reactions are usually carried out in the presence of a base, such as triethylamine (TEA), under mild conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the compound.
Nucleophilic Addition: Products include thiourea, carbamate, and thiocarbamate derivatives.
Scientific Research Applications
1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene involves its interaction with cellular proteins and nucleic acids. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the modification of their structure and function. This can result in the inhibition of key cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-ethynylbenzene: Similar in structure but lacks the isothiocyanate group, making it less reactive in biological systems.
4-Ethynylphenyl isothiocyanate: Similar in structure but lacks the ethyl group, which may affect its physical properties and reactivity.
Uniqueness
1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene is unique due to the presence of both the ethyl and isothiocyanate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
464894-68-6 |
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Molecular Formula |
C17H13NS |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
1-ethyl-4-[2-(4-isothiocyanatophenyl)ethynyl]benzene |
InChI |
InChI=1S/C17H13NS/c1-2-14-3-5-15(6-4-14)7-8-16-9-11-17(12-10-16)18-13-19/h3-6,9-12H,2H2,1H3 |
InChI Key |
GAOADWDYBYDGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
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